molecular formula C12H15N3 B6266677 [3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine CAS No. 741717-65-7

[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine

Cat. No.: B6266677
CAS No.: 741717-65-7
M. Wt: 201.3
InChI Key:
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Description

[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine is a heterocyclic compound that features a pyrazole ring substituted with a phenyl group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine typically involves the reaction of 3,5-dimethyl-1H-pyrazole with a suitable phenylmethanamine derivative. One common method includes the use of a Buchwald-Hartwig amination reaction, where the pyrazole is coupled with a halogenated phenylmethanamine in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted phenylmethanamines, depending on the specific reagents and conditions used.

Scientific Research Applications

[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of [3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the protein, thereby exerting its biological effects. The pathways involved may include signal transduction cascades, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring with a phenylmethanamine group makes it a versatile intermediate for various synthetic and research applications.

Properties

CAS No.

741717-65-7

Molecular Formula

C12H15N3

Molecular Weight

201.3

Purity

93

Origin of Product

United States

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